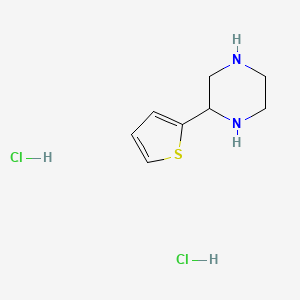

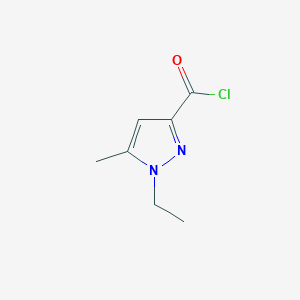

![molecular formula C7H4BrN3O2 B1404967 7-溴吡唑并[1,5-A]嘧啶-3-羧酸 CAS No. 1363381-50-3](/img/structure/B1404967.png)

7-溴吡唑并[1,5-A]嘧啶-3-羧酸

描述

7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Synthesis Analysis

A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed . The synthesis starts with transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

The molecular weight of 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is 242.03 .科学研究应用

合成改进

Catalano 等人 (2015) 开发了一种 3-溴-7-苯氧基吡唑并[1,5-a]嘧啶中间体,允许直接顺序功能化吡唑并[1,5-a]嘧啶支架,在引入独特的 3-芳基和 7-氨基取代基时尤其改善了合成 (Catalano 等,2015).

区域选择性合成

Drev 等人 (2014) 探索了 7-取代吡唑并[1,5-a]嘧啶-3-羧酰胺的合成,通过羧基调节区域选择性,从而提供了一种合成 1-和 4-取代衍生物的方法 (Drev 等,2014).

亲电取代研究

Atta (2011) 对吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶进行了研究,阐明了与亲电试剂的反应,并提供了对 6-取代衍生物合成的见解 (Atta,2011).

微波辅助合成

Ming 等人 (2005) 提出了一种在微波辐射下合成 7-芳基-3-氰基吡唑并[1,5-a]嘧啶的方法,展示了一种高效且便捷的方法 (Ming 等,2005).

铃木-宫浦交叉偶联

Jismy 等人 (2021) 开发了一种通过铃木-宫浦交叉偶联反应高效合成 C3-芳基化 7-三氟甲基吡唑并[1,5-a]嘧啶-5-酮衍生物的合成路线,增强了合成吡唑并[1,5-a]嘧啶衍生物的多功能性 (Jismy 等,2021).

钯催化合成

Majo 等人 (2003) 研究了一种高效的钯催化的 3-芳基吡唑并[1,5-a]嘧啶合成,为强效 CRHR1 拮抗剂的开发做出了贡献 (Majo 等,2003).

丙型肝炎病毒抑制剂

Hwang 等人 (2012) 描述了一种新型的 7-氨基吡唑并[1,5-a]嘧啶衍生物,作为丙型肝炎病毒的有效抑制剂,突出了该化合物的药物潜力 (Hwang 等,2012).

磷酸二酯酶抑制剂

Novinson 等人 (1975) 合成并筛选了 3-取代 5,7-二烷基吡唑并[1,5-a]嘧啶作为 cAMP 磷酸二酯酶抑制剂,提供了对酶抑制的见解 (Novinson 等,1975).

作用机制

未来方向

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

属性

IUPAC Name |

7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIXWFNFHMASCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215037 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid | |

CAS RN |

1363381-50-3 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)